molecular formula C9H15N3O B1470406 (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine CAS No. 1784211-75-1

(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1470406
CAS No.: 1784211-75-1
M. Wt: 181.23 g/mol
InChI Key: OCWOLKBLKCOKIO-UHFFFAOYSA-N
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Description

(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • Ambient-Temperature Synthesis

    A related compound was synthesized at ambient temperature, showcasing the potential for efficient and novel synthesis methods that could apply to the targeted chemical, highlighting innovative approaches in chemical synthesis techniques (Becerra, Cobo, & Castillo, 2021).

  • Synthesis of Novel Pyrane Glycosides

    Research into the synthesis of novel compounds featuring pyrane and glycoside components suggests the versatility of pyran-containing molecules for the development of bioactive molecules with potential antibacterial and antifungal properties (Srinivas, Sunitha, & Shamili, 2020).

  • Dicarboxylic Acid Amides and Diamides

    Another study focuses on the condensation reactions involving tetrahydro-2H-pyran derivatives, leading to the creation of N,N'-disubstituted oxamides and N-aryloxamides. This research underscores the compound's utility in forming structurally diverse and potentially bioactive amides (Aghekyan et al., 2018).

Biological Evaluation and Applications

  • Anticancer and Antimicrobial Activities

    Novel pyrazoline derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. This study indicates the broader applicability of pyrazolyl compounds in therapeutic contexts, suggesting potential research directions for similar compounds (Kocyigit et al., 2019).

  • Anti-Diabetic Activity

    Compounds with a pyrazole base attached to sugar moieties were synthesized and showed moderate anti-diabetic activity. This demonstrates the compound's potential in the development of new anti-diabetic drugs and highlights the importance of structural modifications for biological activity (Vaddiraju et al., 2022).

Properties

IUPAC Name

[5-(oxan-4-yl)-1H-pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-5-8-6-11-12-9(8)7-1-3-13-4-2-7/h6-7H,1-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWOLKBLKCOKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(C=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 3
(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 4
(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 5
(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 6
(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

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